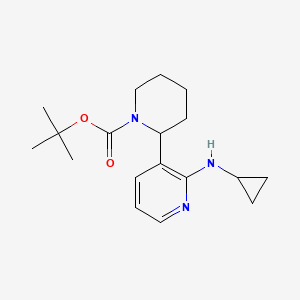![molecular formula C11H11BrIN3O2 B11808465 tert-Butyl 2-bromo-7-iodo-5H-pyrrolo[2,3-b]pyrazine-5-carboxylate](/img/structure/B11808465.png)
tert-Butyl 2-bromo-7-iodo-5H-pyrrolo[2,3-b]pyrazine-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 2-bromo-7-iodo-5H-pyrrolo[2,3-b]pyrazine-5-carboxylate is a complex organic compound with the molecular formula C11H11BrIN3O2 and a molecular weight of 424.03241 . This compound is characterized by its unique structure, which includes both bromine and iodine atoms attached to a pyrrolo[2,3-b]pyrazine core. It is primarily used in research and development settings, particularly in the synthesis of more complex molecules.
Métodos De Preparación
The synthesis of tert-Butyl 2-bromo-7-iodo-5H-pyrrolo[2,3-b]pyrazine-5-carboxylate involves multiple steps, including halogenation and cyclization reactions. One common synthetic route includes the following steps:
Halogenation: Introduction of bromine and iodine atoms to the pyrrolo[2,3-b]pyrazine core.
Cyclization: Formation of the pyrrolo[2,3-b]pyrazine ring system.
Esterification: Introduction of the tert-butyl ester group to the carboxylate moiety.
Análisis De Reacciones Químicas
tert-Butyl 2-bromo-7-iodo-5H-pyrrolo[2,3-b]pyrazine-5-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the pyrrolo[2,3-b]pyrazine ring.
Ester Hydrolysis: The tert-butyl ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and hydrolyzing agents. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
tert-Butyl 2-bromo-7-iodo-5H-pyrrolo[2,3-b]pyrazine-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug discovery and development, particularly as a precursor for kinase inhibitors.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of tert-Butyl 2-bromo-7-iodo-5H-pyrrolo[2,3-b]pyrazine-5-carboxylate is not well-documented. its structure suggests that it may interact with various molecular targets, including enzymes and receptors, through its halogen atoms and pyrrolo[2,3-b]pyrazine core. These interactions could potentially modulate biological pathways and exert specific effects .
Comparación Con Compuestos Similares
tert-Butyl 2-bromo-7-iodo-5H-pyrrolo[2,3-b]pyrazine-5-carboxylate can be compared with other similar compounds, such as:
tert-Butyl 5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-ylcarbamate: Used in the synthesis of kinase inhibitors.
2-Bromo-7-iodo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine: Another halogenated pyrrolo[2,3-b]pyrazine derivative.
Propiedades
Fórmula molecular |
C11H11BrIN3O2 |
|---|---|
Peso molecular |
424.03 g/mol |
Nombre IUPAC |
tert-butyl 2-bromo-7-iodopyrrolo[2,3-b]pyrazine-5-carboxylate |
InChI |
InChI=1S/C11H11BrIN3O2/c1-11(2,3)18-10(17)16-5-6(13)8-9(16)14-4-7(12)15-8/h4-5H,1-3H3 |
Clave InChI |
PWTHQVSGQRFZFX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1C=C(C2=NC(=CN=C21)Br)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-Chloro-3-(cyclopropylmethyl)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B11808387.png)
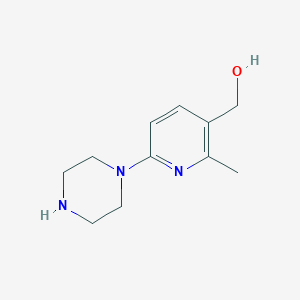
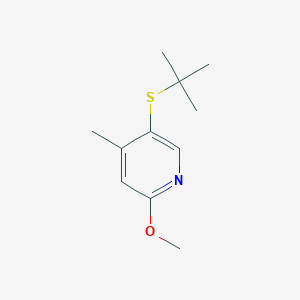
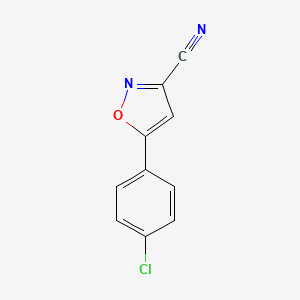

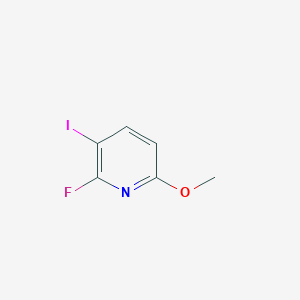
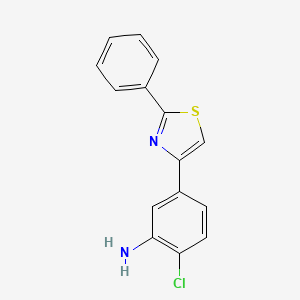
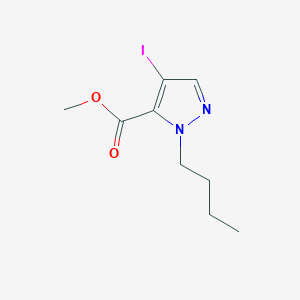
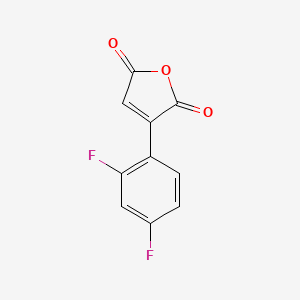

![4-(4-Fluorophenyl)-2-methyl-3-(methylthio)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1,6(5H)-dione](/img/structure/B11808442.png)


